Methyl 2-[(quinolin-2-ylmethyl)sulfanyl]-1,3-benzoxazole-5-carboxylate
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Overview
Description
METHYL 2-{[(QUINOLIN-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(QUINOLIN-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE-5-CARBOXYLATE typically involves the condensation of quinoline derivatives with benzoxazole intermediates. One common method involves the reaction of quinoline-2-carbaldehyde with 2-mercaptobenzoxazole in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(QUINOLIN-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
METHYL 2-{[(QUINOLIN-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma.
Mechanism of Action
The mechanism of action of METHYL 2-{[(QUINOLIN-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-((1H-benzimidazol-2-yl)methyl)thio)benzoxazole share structural similarities and exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinoline-2-carbaldehyde and its derivatives are also closely related and have comparable applications.
Uniqueness
METHYL 2-{[(QUINOLIN-2-YL)METHYL]SULFANYL}-1,3-BENZOXAZOLE-5-CARBOXYLATE is unique due to its specific combination of quinoline and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14N2O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-(quinolin-2-ylmethylsulfanyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C19H14N2O3S/c1-23-18(22)13-7-9-17-16(10-13)21-19(24-17)25-11-14-8-6-12-4-2-3-5-15(12)20-14/h2-10H,11H2,1H3 |
InChI Key |
XXSMKUFKWFHASI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)SCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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